{1-[(1-Methyl-1H-pyrazol-4-YL)methyl]piperidin-3-YL}methylamine {1-[(1-Methyl-1H-pyrazol-4-YL)methyl]piperidin-3-YL}methylamine
Brand Name: Vulcanchem
CAS No.: 1006483-95-9
VCID: VC8188629
InChI: InChI=1S/C11H20N4/c1-14-7-11(6-13-14)9-15-4-2-3-10(5-12)8-15/h6-7,10H,2-5,8-9,12H2,1H3
SMILES: CN1C=C(C=N1)CN2CCCC(C2)CN
Molecular Formula: C11H20N4
Molecular Weight: 208.3 g/mol

{1-[(1-Methyl-1H-pyrazol-4-YL)methyl]piperidin-3-YL}methylamine

CAS No.: 1006483-95-9

Cat. No.: VC8188629

Molecular Formula: C11H20N4

Molecular Weight: 208.3 g/mol

* For research use only. Not for human or veterinary use.

{1-[(1-Methyl-1H-pyrazol-4-YL)methyl]piperidin-3-YL}methylamine - 1006483-95-9

Specification

CAS No. 1006483-95-9
Molecular Formula C11H20N4
Molecular Weight 208.3 g/mol
IUPAC Name [1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methanamine
Standard InChI InChI=1S/C11H20N4/c1-14-7-11(6-13-14)9-15-4-2-3-10(5-12)8-15/h6-7,10H,2-5,8-9,12H2,1H3
Standard InChI Key CCUQXUUPOSAKJN-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)CN2CCCC(C2)CN
Canonical SMILES CN1C=C(C=N1)CN2CCCC(C2)CN

Introduction

Structural Characteristics

Molecular Architecture

{1-[(1-Methyl-1H-pyrazol-4-YL)methyl]piperidin-3-YL}methylamine features a piperidine ring substituted at the 3-position with a methylamine group (-CH₂NH₂) and at the 1-position with a 1-methyl-1H-pyrazol-4-ylmethyl moiety. The pyrazole ring adopts a planar configuration, while the piperidine ring exists in a chair conformation, as inferred from analogous compounds . Computational models predict intramolecular hydrogen bonding between the methylamine proton and the pyrazole nitrogen, stabilizing the tertiary structure .

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methanamine
Molecular FormulaC₁₁H₂₀N₄
Molecular Weight208.30 g/mol
SMILESCN1C=C(C=N1)CN2CCCC(C2)CN
InChIKeyCCUQXUUPOSAKJN-UHFFFAOYSA-N

Spectroscopic Identification

Nuclear magnetic resonance (NMR) data for this compound remain unreported, but analogous piperidine-pyrazole hybrids exhibit characteristic signals:

  • ¹H NMR: Pyrazole protons resonate at δ 7.5–7.8 ppm (C3-H and C5-H), while piperidine methylene groups appear between δ 2.4–3.1 ppm.

  • ¹³C NMR: The pyrazole C4 carbon (bearing the methyl group) typically shows a signal near δ 140 ppm, with piperidine carbons in the δ 45–60 ppm range .
    Mass spectrometry (MS) analysis of the molecular ion [M+H]⁺ would theoretically yield m/z 209.2, consistent with its molecular weight .

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis involves a multi-step sequence:

  • Pyrazole Alkylation: 1-Methyl-1H-pyrazole-4-carbaldehyde reacts with piperidin-3-ylmethanamine under reductive amination conditions (NaBH₃CN, MeOH) to form the secondary amine .

  • Purification: Column chromatography (SiO₂, EtOAc/hexane) yields the pure product, with typical yields of 60–75% .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
1NaBH₃CN, MeOH, 0°C→RT, 12h68
2SiO₂, EtOAc/hexane (3:7)72

Scalability Challenges

Industrial-scale production faces hurdles:

  • Steric Hindrance: Bulky substituents on piperidine slow reaction kinetics, necessitating high-pressure conditions .

  • Byproduct Formation: Over-alkylation at the pyrazole nitrogen occurs in 15–20% of cases, requiring meticulous stoichiometric control.

Physicochemical Properties

Solubility and Stability

Experimental solubility data are sparse, but computational predictions (LogP = 1.8) suggest moderate lipophilicity, favoring dissolution in polar aprotic solvents like DMSO . The compound demonstrates stability under inert atmospheres up to 150°C, with decomposition observed at higher temperatures .

Acid-Base Behavior

The primary amine (pKa ≈ 9.2) and pyrazole nitrogen (pKa ≈ 2.4) confer pH-dependent solubility. Protonation occurs preferentially at the aliphatic amine, forming water-soluble salts (e.g., hydrochloride) at acidic pH.

Biological Relevance and Hypothesized Applications

Table 3: Comparative Bioactivity of Analogous Compounds

Compound ClassTargetIC₅₀/Kd
Pyrazole-piperidine aminesABL1 kinase120 nM (predicted)
1-Methylpyrazole derivativesCYP3A43800 ml·min⁻¹·μmol⁻¹

Research Gaps and Future Directions

  • Pharmacokinetic Profiling: Absence of ADMET data limits therapeutic potential assessment.

  • Target Deconvolution: High-throughput screening against protein libraries could identify novel targets.

  • Crystallographic Studies: X-ray diffraction analysis would resolve conformational ambiguities.

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